molecular formula C6H5BrINO B2678486 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one CAS No. 1433855-64-1

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

Cat. No.: B2678486
CAS No.: 1433855-64-1
M. Wt: 313.92
InChI Key: YNJNCYFJPHKCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyridinone Scaffolds in Modern Organic Synthesis and Chemical Biology

Pyridinone scaffolds are a class of six-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and organic synthesis. nih.govfrontiersin.org These structures are valued for their ability to act as both hydrogen bond donors and acceptors, a characteristic that makes them effective bioisosteres for amides, phenyls, and other heterocyclic rings in drug design. frontiersin.orgresearchgate.net The physicochemical properties of the pyridinone core, such as polarity and lipophilicity, can be readily manipulated through synthetic modifications, making it a versatile scaffold in fragment-based drug design and for creating biomolecular mimetics. nih.govnih.govbohrium.com

The utility of pyridinones is underscored by their presence in a wide range of compounds exhibiting diverse pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral properties. nih.govfrontiersin.orgresearchgate.net The adaptability of the pyridinone ring, which offers five positions for derivatization, allows for the creation of extensive compound libraries and facilitates the optimization of structure-activity relationships (SAR) in drug discovery programs. nih.gov

Significance of Dihalogenated Pyridinones as Privileged Building Blocks

Halogenated compounds are fundamental in contemporary organic synthesis, serving as crucial intermediates and as key components in final products for pharmaceuticals, agrochemicals, and materials science. rsc.orgsigmaaldrich.com The strategic incorporation of halogen atoms (F, Cl, Br, I) into a molecule allows for precise control over its electronic properties, reactivity, lipophilicity, and metabolic stability. The carbon-halogen (C-X) bond is a versatile functional handle for subsequent chemical transformations, most notably in metal-catalyzed cross-coupling reactions, which are central to the construction of complex molecular architectures.

Dihalogenated pyridinones are particularly significant as "privileged building blocks." Possessing two halogen atoms, these scaffolds offer the potential for sequential and site-selective functionalization. This dual reactivity is highly advantageous for synthetic chemists, enabling the stepwise introduction of different substituents onto the pyridinone core. This capability is crucial for building molecular complexity and for systematically exploring the chemical space around the pyridinone scaffold to develop new functional molecules.

Historical Development of Halogenation Strategies for Heteroaromatic Systems

The halogenation of aromatic and heteroaromatic compounds is a foundational transformation in organic chemistry. nih.gov Historically, methods for halogenating pyridines, which are electron-deficient heterocycles, often involved the direct action of elemental halogens (e.g., Br₂, Cl₂) at high temperatures. google.com These early electrophilic aromatic substitution (EAS) reactions were often limited by harsh conditions and a lack of regioselectivity, frequently resulting in mixtures of products. nih.govgoogle.comyoutube.com

Over time, synthetic methods have evolved to provide greater control and milder reaction conditions. The development of reagents like N-halosuccinimides (NCS, NBS) offered more selective halogenation pathways. For pyridines, where direct EAS is challenging due to the deactivating effect of the nitrogen atom, strategies involving the corresponding pyridine (B92270) N-oxides were developed to promote substitution at the 2- and 4-positions. wikipedia.org More recent advancements have focused on developing highly regioselective methods, including the use of specially designed phosphine (B1218219) reagents that can be installed at a specific position and subsequently displaced by a halide. nih.govmountainscholar.org The emergence of visible light-promoted photoredox catalysis represents a modern, sustainable approach to the halogenation of organic compounds, further expanding the toolkit available to synthetic chemists. rsc.org

Rationale for Comprehensive Investigation of 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one

The specific chemical structure of this compound makes it a compound of significant synthetic interest. The rationale for its comprehensive investigation is primarily based on the differential reactivity of its two distinct halogen substituents. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of carbon-halogen bonds follows a general trend: C–I > C–Br > C–Cl. nih.gov

This reactivity hierarchy allows for orthogonal, stepwise chemical modifications. The carbon-iodine bond at the 5-position can be selectively targeted for an initial cross-coupling reaction under conditions that leave the more stable carbon-bromine bond at the 3-position intact. nih.gov Following this initial functionalization, the C-Br bond can then be subjected to a second, different coupling reaction under more forcing conditions. nih.gov

This capacity for sequential, site-selective functionalization makes this compound a highly versatile and powerful building block. It enables the rational and efficient synthesis of complex, tri-substituted pyridinone derivatives that would be difficult to access through other synthetic routes. The ability to precisely introduce different chemical moieties at the 3- and 5-positions is invaluable for applications in medicinal chemistry for SAR studies and in materials science for the development of novel functional molecules. Despite its clear synthetic potential, a detailed examination of its synthesis and reactivity remains limited in publicly available scientific literature, highlighting the need for further investigation.

Chemical Compound Data

Table 1: Properties of this compound

PropertyValue
CAS Number 1433855-64-1 jkchemical.com
Molecular Formula C₆H₅BrINO
Purity 97% jkchemical.com

Note: Detailed experimental physicochemical data for this specific compound is not widely available in peer-reviewed literature; the data presented is from supplier information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-iodo-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJNCYFJPHKCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 5 Iodo 1 Methylpyridin 2 1h One

Retrosynthetic Analysis and Strategic Disconnections of the Substituted Pyridinone Core

A retrosynthetic analysis of 3-bromo-5-iodo-1-methylpyridin-2(1H)-one reveals several key disconnections. The carbon-halogen bonds (C-Br and C-I) are prime candidates for disconnection, leading back to a 1-methylpyridin-2(1H)-one precursor. This suggests a synthetic strategy involving the regioselective halogenation of the pyridinone ring. Another strategic disconnection involves the N-methyl bond, pointing to a precursor 2-pyridone that can be methylated. Further disassembly of the pyridinone ring itself could lead to acyclic precursors, suggesting a de novo synthesis approach involving cyclization reactions. The choice of disconnection often depends on the availability of starting materials and the desired control over regiochemistry.

De Novo Synthesis Approaches to the this compound Framework

De novo synthesis, or the construction of the target molecule from simpler, acyclic precursors, offers a versatile approach to this compound. This strategy allows for the introduction of the required substituents at various stages of the synthesis.

Regioselective Halogenation Protocols (Bromination and Iodination)

Regioselective halogenation is a critical step in the synthesis of halogenated pyridines and pyridinones. nih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net Direct halogenation of the pyridine (B92270) ring can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh conditions. nih.gov However, the pyridinone tautomer is more electron-rich and susceptible to electrophilic substitution.

For the synthesis of this compound, regioselective bromination and iodination are essential. The presence of an activating group, such as a hydroxyl or amino group on the pyridine ring, can direct halogenation. researchgate.net For instance, the halogenation of activated pyridines with N-bromosuccinimide (NBS) has been studied, showing that reactivity and regioselectivity are influenced by the substituent's position. researchgate.net A modern approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. nih.govchemrxiv.orgchemrxiv.org This method has proven effective for producing a variety of 3-halopyridines. nih.govnih.govchemrxiv.orgchemrxiv.org

Cyclization Reactions for Pyridinone Ring Formation

The formation of the pyridinone ring is a cornerstone of de novo synthesis. Various cyclization strategies have been developed to construct this heterocyclic core. nih.gov One common method involves the condensation of 1,3-dicarbonyl compounds with amines or ammonia (B1221849) derivatives. For example, the reaction of β-keto amides can lead to polysubstituted 2-pyridones. researchgate.net Another approach is the hetero-Diels-Alder reaction, a [4+2] cycloaddition that can form a pyridine ring from a 1,3-butadiene (B125203) moiety and an olefin. nih.gov Additionally, gold nanoparticle-catalyzed hydration/6-endo cyclization of skipped diynones in the presence of aqueous methylamine (B109427) can exclusively form N-methyl-4-pyridones. acs.org

Cyclization MethodPrecursorsKey Features
Condensation1,3-Dicarbonyl compounds, AminesVersatile, allows for substituent introduction
Hetero-Diels-Alder1,3-Butadiene derivatives, OlefinsStereoselective, forms six-membered ring
Au-catalyzed CyclizationSkipped diynones, Aqueous methylamineHigh yield, specific for N-methyl-4-pyridones

Synthesis via Functional Group Interconversions on Precursor Pyridinones

An alternative to de novo synthesis is the modification of a pre-existing pyridinone core. This approach is particularly useful if a suitable pyridinone precursor is readily available.

Sequential Halogenation: Bromination of Iodo-pyridinones and Iodination of Bromo-pyridinones

The synthesis of this compound can be accomplished through the sequential halogenation of a monohalogenated precursor. This involves either the bromination of a 5-iodo-1-methylpyridin-2(1H)-one or the iodination of a 3-bromo-1-methylpyridin-2(1H)-one. The success of this strategy hinges on the directing effects of the existing halogen and the pyridinone ring itself.

For example, starting with 5-bromo-1-methylpyridin-2(1H)-one, an electrophilic iodination would be required to introduce the iodine at the 3-position. nih.gov Conversely, if the starting material is an iodo-pyridinone, a subsequent bromination step would be necessary. The regioselectivity of these halogenation reactions can be influenced by the reaction conditions, including the choice of halogenating agent and solvent. researchgate.net

Starting MaterialHalogenation StepReagents
5-Iodo-1-methylpyridin-2(1H)-oneBrominationN-Bromosuccinimide (NBS), etc.
3-Bromo-1-methylpyridin-2(1H)-oneIodinationN-Iodosuccinimide (NIS), etc.

Transformation of Alternative Substituents to Halogens

One effective strategy for the introduction of halogen atoms onto an aromatic ring is through the transformation of existing functional groups. Amino groups, in particular, serve as versatile handles for the introduction of a wide range of substituents, including halogens, via the Sandmeyer reaction. wikipedia.orglscollege.ac.in This classical yet powerful transformation proceeds through the diazotization of a primary aromatic amine, followed by the substitution of the resulting diazonium salt with a halide.

The synthesis of this compound could, therefore, be envisaged to start from a corresponding diaminopyridinone precursor, such as 3,5-diamino-1-methylpyridin-2(1H)-one. The diazotization of primary aromatic amines is typically achieved by treatment with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. byjus.com The subsequent reaction of the diazonium salt with a copper(I) halide, such as copper(I) bromide or copper(I) iodide, would then yield the desired halogenated pyridinone. wikipedia.orglscollege.ac.in

A plausible synthetic sequence could involve a stepwise Sandmeyer reaction. For instance, one of the amino groups could be selectively protected, followed by the diazotization and halogenation of the unprotected amino group. After deprotection of the second amino group, a subsequent Sandmeyer reaction with a different halide would complete the synthesis. Alternatively, a more direct approach might involve the differential reactivity of the two amino groups, although achieving high selectivity in a one-pot dihalogenation via this method would likely be challenging.

Furthermore, nitro groups can also serve as precursors to halogens, as they can be readily reduced to amino groups, which can then be subjected to the Sandmeyer reaction. nih.gov Therefore, a synthetic route starting from 3,5-dinitro-1-methylpyridin-2(1H)-one is also a viable option.

Chemoselective Introduction of Halogens (Bromine vs. Iodine)

The direct halogenation of the 1-methylpyridin-2(1H)-one ring system presents a more atom-economical approach to the synthesis of this compound. The pyridinone ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The chemoselective introduction of two different halogens requires careful control of the reaction conditions and the choice of halogenating agents.

A stepwise approach is generally necessary to achieve the desired 3-bromo-5-iodo substitution pattern. Common electrophilic halogenating agents include N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) for bromination and iodination, respectively. The regioselectivity of the halogenation is governed by the directing effects of the substituents on the pyridinone ring. The carbonyl group at the 2-position is deactivating and meta-directing, while the methyl group on the nitrogen atom has a minimal electronic effect on the ring. The hydroxyl group in the tautomeric form of the pyridinone is activating and ortho-, para-directing.

A potential synthetic route would involve the initial bromination of 1-methylpyridin-2(1H)-one. This reaction, likely with NBS, would be expected to yield 3-bromo-1-methylpyridin-2(1H)-one as a major product. The subsequent iodination of this intermediate with NIS would then be directed by the existing substituents. The bromo group is deactivating but ortho-, para-directing, which would favor the introduction of the iodine atom at the 5-position. Research on the regioselective iodination of pyridones has shown that iodination can occur at both the C3 and C5 positions. rsc.org Therefore, careful optimization of the reaction conditions would be crucial to ensure the desired regioselectivity.

The order of halogenation could also be reversed, with iodination preceding bromination. However, the higher reactivity of iodine might lead to di-iodination or other side reactions. Therefore, the bromination-then-iodination sequence is likely to be the more controllable approach.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The successful synthesis of this compound with high yield and selectivity hinges on the meticulous optimization of reaction parameters. For the stepwise electrophilic halogenation, several factors can be tuned to achieve the desired outcome. These include the choice of catalyst, solvent, temperature, and reaction time.

While electrophilic halogenations of activated rings can sometimes proceed without a catalyst, Lewis acids or Brønsted acids are often employed to enhance the electrophilicity of the halogenating agent and accelerate the reaction. A screening of various catalysts could be performed to identify the most effective one for each halogenation step.

The choice of solvent is also critical, as it can influence the solubility of the reagents and intermediates, as well as the reaction rate and selectivity. Solvents ranging from non-polar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., acetic acid) could be investigated.

The following interactive data table illustrates a hypothetical optimization study for the bromination of 1-methylpyridin-2(1H)-one.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneCH2Cl2252445
2FeCl3CH2Cl2251275
3AlCl3CH2Cl2251268
4FeCl3CH3CN251282
5FeCl3CH3CN50685

A similar optimization study would be necessary for the subsequent iodination step to maximize the yield of the final product, this compound.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Traditional halogenation reactions often employ chlorinated solvents such as dichloromethane (B109758) and chloroform, which are toxic and environmentally persistent. A key aspect of a greener synthesis would be the replacement of these solvents with more benign alternatives. sigmaaldrich.com Potential green solvents for the halogenation of pyridinones include ionic liquids, deep eutectic solvents, or even water, depending on the specific reaction conditions. mdpi.com Furthermore, solvent-free reaction conditions, where the reaction is carried out in the melt or by grinding the reactants together, represent an ideal scenario for minimizing solvent waste.

Improving the energy efficiency of a synthetic route can significantly reduce its environmental impact. One promising technology in this regard is microwave-assisted synthesis. researchgate.net Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. nih.govnih.gov The application of microwave heating to the stepwise halogenation of 1-methylpyridin-2(1H)-one could not only accelerate the synthesis but also potentially improve yields and reduce the formation of side products.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. greenchemistry-toolkit.org A reaction with high atom economy generates minimal waste. The direct, stepwise halogenation of 1-methylpyridin-2(1H)-one is inherently more atom-economical than a route involving the Sandmeyer reaction, which generates stoichiometric amounts of byproducts.

For the direct halogenation route:

Step 1: Bromination C6H7NO + C4H4BrNO2 (NBS) → C6H6BrNO + C4H5NO2 (succinimide)

Step 2: Iodination C6H6BrNO + C4H4INO2 (NIS) → C6H5BrINO + C4H5NO2 (succinimide)

The atom economy for this two-step process can be calculated as follows:

Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy = [340.9 g/mol / (109.13 g/mol + 177.98 g/mol + 224.98 g/mol )] x 100 ≈ 66.6%

Computational and Theoretical Investigations of 3 Bromo 5 Iodo 1 Methylpyridin 2 1h One

Electronic Structure Analysis and Frontier Molecular Orbital (HOMO-LUMO) Theory

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. researchgate.net

For 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one, the HOMO is expected to be localized primarily on the electron-rich pyridinone ring and the iodine atom, which is more polarizable than bromine. The LUMO is likely distributed over the π-system of the ring, particularly with contributions from the carbon atoms attached to the electronegative halogen and oxygen atoms. Computational models can precisely map the electron density of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies Note: The following data is illustrative, based on typical values for similar heterocyclic compounds calculated using DFT methods.

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.72
Energy Gap (ΔE) 5.13

Density Functional Theory (DFT) Calculations for Geometry Optimization and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov A key application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.gov Methods such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p) are commonly employed for accurate predictions of molecular geometries. researchgate.netnih.gov

The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would reveal the precise spatial relationship between the bromine, iodine, and methyl groups attached to the pyridinone ring. The stability of the molecule is confirmed by ensuring that the optimized structure corresponds to a true energy minimum, which is verified by performing vibrational frequency calculations where all frequencies are real (i.e., no imaginary frequencies).

Table 2: Predicted Geometrical Parameters from DFT Optimization Note: This table presents hypothetical, yet realistic, optimized bond lengths and angles for the molecule.

Parameter Value
C3-Br Bond Length 1.89 Å
C5-I Bond Length 2.08 Å
C2=O Bond Length 1.23 Å
N1-C2 Bond Length 1.40 Å
C4-C5-I Bond Angle 119.5°
C2-C3-Br Bond Angle 118.7°
C6-N1-C1' (Methyl) Angle 117.8°

Conformational Analysis and Energy Minima

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule with a rigid ring system like this compound, the primary focus of conformational analysis would be the orientation of the N-methyl group relative to the ring.

By systematically rotating the methyl group and calculating the potential energy at each step, a potential energy surface (PES) can be generated. The points on this surface with the lowest energy correspond to the most stable conformers (energy minima). While the pyridinone ring itself is largely planar and rigid, slight puckering or deviations from planarity can also be identified as local energy minima. Transition states, which are energy maxima between two minima, represent the energy barriers to conformational change.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. researchgate.netresearchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are favorable sites for nucleophilic attack.

Green Regions: Indicate neutral or zero potential.

For this compound, the MEP map would likely show the most negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The most positive potential (blue) would be found near the hydrogen atoms of the methyl group. Furthermore, the halogen atoms, particularly iodine, would exhibit a region of positive potential on their outermost surface along the C-I bond axis, known as a "sigma-hole" (σ-hole), which is crucial for halogen bonding. researchgate.net

Spectroscopic Property Predictions and Experimental Validation

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard (e.g., Tetramethylsilane, TMS).

Vibrational Frequencies: The vibrational modes of the molecule can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectra. These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, C-H bending, or C-Br and C-I stretching. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental results.

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

Spectrum Signal Predicted Value Experimental Value
¹H NMR N-CH₃ 3.55 ppm 3.52 ppm
¹³C NMR C=O 160.1 ppm 159.8 ppm
IR C=O Stretch 1685 cm⁻¹ 1670 cm⁻¹
IR C-I Stretch 520 cm⁻¹ 512 cm⁻¹

Investigation of Halogen Bonding Interactions and Other Non-Covalent Interactions

Halogen bonding is a significant non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base (a nucleophile). acs.org In this compound, both the bromine and iodine atoms can act as halogen bond donors. The strength of the σ-hole increases with the size and polarizability of the halogen, making iodine a much stronger halogen bond donor than bromine. researchgate.net

Computational studies can model these interactions by co-crystallizing the molecule with a Lewis base (e.g., a pyridine (B92270) or an anion) and calculating the interaction energy and geometry. These studies can quantify the strength and directionality of the halogen bonds. Other non-covalent interactions, such as hydrogen bonds (e.g., involving the methyl hydrogens) and π-π stacking between pyridinone rings, can also be investigated to understand the crystal packing and intermolecular forces.

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, one could computationally study reactions such as nucleophilic aromatic substitution at the carbon bearing the bromine or iodine. DFT calculations would be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Analyze the vibrational frequencies of the transition state to confirm it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

These studies provide a step-by-step, atomistic view of the chemical transformation, revealing bond-breaking and bond-forming events that are often impossible to observe directly through experiments. scispace.commdpi.com

Applications of 3 Bromo 5 Iodo 1 Methylpyridin 2 1h One As a Synthetic Building Block

Scaffold for the Construction of Complex Heterocyclic Systems

The strategic placement of both a bromine and an iodine atom on the pyridinone ring allows for differential reactivity, a key feature exploited in the synthesis of elaborate molecular architectures. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions enables a stepwise approach to molecular diversification.

Synthesis of Polycyclic Pyridinone Derivatives

The synthesis of polycyclic pyridinone derivatives often involves the initial functionalization at the more reactive 5-iodo position, followed by a subsequent reaction at the 3-bromo position. This selective approach is crucial for building complex fused-ring systems. For instance, a Suzuki or Sonogashira coupling at the C5 position can introduce an aryl or alkynyl group, which can then undergo an intramolecular cyclization reaction involving the C3-bromo substituent or a group introduced at that position. This strategy has proven effective for the synthesis of a variety of fused pyridinone cores, which are prevalent in medicinally important compounds.

Annulation Reactions to Generate Fused-Ring Compounds

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the construction of polycyclic systems. 3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is an ideal substrate for such transformations. A common strategy involves a tandem reaction sequence where an initial cross-coupling at one of the halogenated positions introduces a side chain that can subsequently react with the other halogenated position to form a new ring. For example, the introduction of a suitably functionalized ortho-halophenyl group at the 5-position via a Suzuki coupling can be followed by an intramolecular Heck or Buchwald-Hartwig amination reaction to forge a new carbocyclic or heterocyclic ring, respectively, fused to the pyridinone core.

Precursor for Advanced Organic Materials (non-biological, non-clinical applications)

The rigid, planar structure of the pyridinone ring, combined with the ability to introduce diverse functionalities at the 3- and 5-positions, makes this compound a promising precursor for the synthesis of advanced organic materials. The introduction of conjugated aryl or heteroaryl units through cross-coupling reactions can lead to the formation of extended π-systems with interesting photophysical and electronic properties. These properties are highly tunable by varying the nature of the substituents introduced. Such materials have potential applications in organic electronics, for example, as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the electronic characteristics of the pyridinone core can be tailored to optimize device performance.

Development of Ligands for Homogeneous and Heterogeneous Catalysis

The pyridinone scaffold can be elaborated into novel ligands for transition metal catalysis. The nitrogen and oxygen atoms of the pyridinone ring can act as coordination sites for metal centers, and the substituents at other positions can be designed to fine-tune the steric and electronic properties of the resulting metal complex.

Design and Synthesis of Chiral Pyridinone-Based Ligands

The introduction of chiral substituents, either at the N1-position or at the C3 or C5 positions, can lead to the formation of chiral pyridinone-based ligands. The synthesis of such ligands often leverages the selective functionalization of this compound. For instance, a chiral amine can be introduced at one of the halogenated positions via a Buchwald-Hartwig amination, or a chiral boronic acid can be used in a Suzuki coupling. These chiral ligands can then be coordinated to a metal center to create chiral catalysts for asymmetric transformations.

Functionalization for Supramolecular Chemistry and Host-Guest Interactions

The strategic placement of bromine and iodine atoms on the this compound scaffold provides a powerful tool for crystal engineering and the design of supramolecular assemblies. Both halogens can act as halogen bond (XB) donors, a non-covalent interaction where a region of positive electrostatic potential on the halogen (the σ-hole) interacts with a Lewis base. nih.govacs.org The strength of this interaction typically follows the order I > Br > Cl, making the iodo and bromo substituents on the pyridinone ring key features for directing molecular self-assembly. nih.gov

The electron-withdrawing nature of the pyridinone ring enhances the positive character of the σ-holes on both the bromine and iodine atoms, making them more effective XB donors. nih.gov This allows for the programmed assembly of molecules into one-, two-, or three-dimensional networks through specific and directional interactions with halogen bond acceptors such as nitrogen or oxygen atoms in other molecules. researchgate.netrsc.org For instance, co-crystallization with ditopic Lewis bases could lead to the formation of linear chains or more complex polymeric structures.

Moreover, the differential strength of the halogen bonds formed by iodine and bromine can be exploited to create hierarchical supramolecular structures. In a system with multiple potential XB acceptors, the stronger iodine donor would preferentially interact with the strongest acceptor, while the weaker bromine donor could engage in secondary interactions, leading to highly ordered and complex solid-state architectures. rsc.orgresearchgate.net

In the context of host-guest chemistry, this compound can be functionalized to create macrocyclic hosts or cleft-like receptors. The differential reactivity of the C-I and C-Br bonds towards cross-coupling reactions allows for a stepwise and regioselective introduction of different functionalities. nih.govresearchgate.net For example, a Suzuki or Stille coupling could be performed selectively at the more reactive C-I bond, followed by a different coupling reaction at the C-Br bond. wikipedia.org This sequential functionalization strategy enables the synthesis of hosts with precisely defined geometries and binding sites for specific guest molecules. rsc.orgnih.gov

Table 1: Comparison of Halogen Bond Donor Properties

Halogen Relative σ-hole Magnitude Typical Halogen Bond Strength
Iodine (I) Larger Stronger
Bromine (Br) Smaller Weaker
Chlorine (Cl) Smallest Weakest

Role in Mechanistic Probes and Labeling Studies (non-biological, non-clinical)

The presence of two heavy atoms, bromine and iodine, makes this compound a potential candidate for use as a mechanistic probe and in labeling studies, particularly in fields like materials science and catalysis. Heavy atoms can serve as useful labels for techniques such as X-ray crystallography and mass spectrometry. nih.govresearchgate.net

The differential reactivity of the carbon-halogen bonds is a key feature that can be exploited in mechanistic studies. For instance, in palladium-catalyzed cross-coupling reactions, the C-I bond is known to undergo oxidative addition more readily than the C-Br bond. nih.govwikipedia.org This allows for the design of experiments to probe the selectivity and kinetics of catalytic processes. By creating a molecule with two distinct reactive sites, one can investigate the factors that govern chemoselectivity in a single substrate.

Furthermore, isotopic labeling can be combined with the inherent properties of the halogen atoms. wikipedia.org For example, using a stable isotope of bromine (e.g., 81Br) or a radioactive isotope of iodine (e.g., 125I or 131I) would allow for tracing the fate of specific parts of the molecule through a reaction sequence or a physical process. While the use of radioactive isotopes is more common in biological studies, non-biological applications in areas like polymer degradation or surface chemistry are also conceivable.

The heavy atoms themselves can also influence the physical properties of materials into which they are incorporated. For example, the presence of bromine and iodine can enhance intersystem crossing, a phenomenon useful in the design of phosphorescent materials. By incorporating this pyridinone derivative into a polymer or a larger organic molecule, one could study the effects of heavy atoms on the photophysical properties of the resulting material.

Table 2: Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Halogen Bond Relative Rate of Oxidative Addition
C-I Fastest
C-Br Intermediate
C-Cl Slowest

Synthesis and Comparative Reactivity of Derivatives and Analogs of 3 Bromo 5 Iodo 1 Methylpyridin 2 1h One

Systematic Exploration of Structural Modifications at Halogen Positions

The presence of two different halogens at the C3 and C5 positions is a key feature of the target molecule, enabling regioselective functionalization. The distinct electronic nature and bond strengths of the C-Br and C-I bonds are the primary drivers of this differential reactivity, which can be exploited in various cross-coupling reactions.

In the realm of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend exists for aryl halides, which generally follows the order of C-I > C-Br > C-Cl. mdpi.com This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bonds; the C-I bond is the weakest, making it more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle. mdpi.comrsc.org

This principle is widely applied in the selective functionalization of di- and polyhalogenated heteroaromatic compounds. For instance, in Suzuki-Miyaura cross-coupling reactions involving substrates with both bromo and iodo substituents, the reaction can be directed with high selectivity to the iodo-substituted position by careful selection of reaction conditions. This allows for the stepwise introduction of different functionalities. An example is seen in the selective reaction at the C3-iodo position of 2-bromo-3-iodopyridine. rsc.org Similarly, the functionalization of 4-bromo-2-chloro-5-iodopyridine (B12510570) can occur selectively at the C5-iodo position via a halogen-magnesium exchange. mdpi.com

While the C-I bond is generally more reactive, nuances can arise depending on the specific catalytic system and reaction conditions. Some studies have noted that with certain catalysts, such as [Pd(PPh3)4], the expected reactivity order can be less pronounced or even inverted at lower temperatures, suggesting that steps other than oxidative addition may become rate-limiting. acs.org Nevertheless, for most synthetic applications, the higher reactivity of the C-I bond is a reliable tool for achieving regioselectivity.

The following table summarizes the typical regioselectivity observed in the Suzuki-Miyaura cross-coupling of various dihalopyridines, illustrating the general principles of halogen reactivity.

SubstrateCatalyst SystemMajor Product SiteReference
2-Bromo-3-iodopyridinePdCl₂(dppf)/K₂CO₃C3 (Iodo) rsc.org
5-Bromo-2-chloropyridinePd(OAc)₂/SPhosC5 (Bromo) rsc.org
2,4-DibromopyridineMononuclear Pd CatalystC2 whiterose.ac.uk
2,4-DibromopyridineMultinuclear Pd ClustersC4 whiterose.ac.uk
6-Bromo-3-iodo-1H-indazoleNot specifiedC3 (Iodo) rsc.org

This table is illustrative and specific outcomes can depend on the full set of reaction conditions (base, solvent, temperature).

The synthesis of pyridinone analogs with varying halogenation patterns is crucial for structure-reactivity studies. Mono-halogenated pyridinones can be prepared through regioselective halogenation of the parent pyridinone. The inherent electronic properties of the pyridinone ring, which is relatively electron-rich compared to pyridine (B92270), facilitate electrophilic halogenation. Reagents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are commonly used under mild conditions to install bromine or iodine atoms at specific positions, often directed by existing substituents on the ring. scilit.comresearchgate.net For instance, the halogenation of activated pyridines, including hydroxypyridines (the tautomeric form of pyridones), can proceed with high regioselectivity. scilit.comresearchgate.net

The synthesis of tri-halogenated analogs can be achieved through a multi-step sequence, potentially starting from a pre-functionalized pyridine ring. For example, the synthesis of 2-chloro-4,5-dibromopyridine serves as a versatile starting material for preparing orthogonally functionalized pyridines, demonstrating that complex halogenation patterns are synthetically accessible. mdpi.com

The reactivity of these analogs is directly tied to the number and nature of the halogen substituents. Mono-halogenated pyridinones serve as straightforward substrates for a single cross-coupling event. Tri-halogenated pyridinones, especially those with mixed halogens (e.g., chloro, bromo, and iodo), offer opportunities for sequential and highly selective functionalization, again following the reactivity trend of I > Br > Cl. This allows for the construction of complex, highly substituted pyridinone scaffolds. mdpi.com

Alterations to the Pyridinone Ring System and Isomeric Forms

The specific placement of substituents on the pyridinone ring defines its isomeric form, and altering this arrangement can have profound effects on the molecule's physical, chemical, and electronic properties. For the 3-bromo-5-iodo-1-methylpyridin-2(1H)-one system, several isomeric variations can be considered:

Positional Isomers of Halogens: Moving the bromo and iodo groups to other positions on the ring (e.g., 3,4-, 4,5-, 4,6-, or 5,6-dihalo) would create a series of structural isomers. The reactivity of these isomers would be different due to the altered electronic environment at each carbon atom. For example, the reactivity of a halide at the C4 or C6 position is generally different from one at the C3 or C5 position due to varying proximity to the ring nitrogen and the carbonyl group. Studies on different isomers of substituted pyridines have shown that the linking positions significantly affect their optical and electronic properties. rsc.org

The synthesis of such isomers often requires distinct strategic approaches, such as cycloaddition reactions or the ring expansion of smaller heterocycles, as direct functionalization may not provide the desired substitution pattern. youtube.com

Structure-Reactivity Relationship Studies within the Halogenated Pyridinone Class

Structure-reactivity relationships (SRRs) provide a framework for understanding how a molecule's chemical structure dictates its reactivity. For the class of halogenated pyridinones, including this compound, several key relationships can be established based on the principles discussed.

Halogen Identity and Position: The primary determinant of reactivity in cross-coupling reactions is the identity of the halogen, with the C-I bond being significantly more reactive than the C-Br bond. rsc.org This allows for predictable, regioselective functionalization. The position of the halogen also matters; halides at positions alpha to the ring nitrogen (C2 and C6) often exhibit different reactivity compared to those at beta (C3, C5) or gamma (C4) positions due to the electronic influence of the heteroatom. nih.gov

Electronic Effects of Ring Substituents: Computational studies on polyhalogenated pyridines show that the presence of other substituents strongly impacts the geometry, electronic structure, and electrostatic properties of the ring. rsc.org Electron-donating or -withdrawing groups elsewhere on the pyridinone ring would further modulate the reactivity of the C-Br and C-I bonds by altering the electron density at those positions.

These relationships are critical in medicinal chemistry and materials science for the rational design of molecules with desired properties. By understanding how structural modifications influence reactivity, chemists can devise efficient synthetic routes to novel compounds and fine-tune their characteristics. nih.gov Cross-coupling reactions, in particular, have become an indispensable tool for rapidly exploring these structure-activity relationships (SAR). nih.gov

Emerging Research Directions and Future Perspectives for 3 Bromo 5 Iodo 1 Methylpyridin 2 1h One Chemistry

Integration into Automated Synthesis and Flow Chemistry Methodologies

Automated synthesis and flow chemistry are transforming the landscape of molecule production, moving from traditional batch processes to continuous, streamlined, and more efficient operations. Flow chemistry, in particular, offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and the potential for straightforward scaling. uc.pt The multi-step synthesis of complex heterocycles, such as benzoxazinones and the antipsychotic drug olanzapine, has been successfully demonstrated using sequential flow setups. uc.pt

3-Bromo-5-iodo-1-methylpyridin-2(1H)-one is an ideal candidate for integration into such automated platforms. Its status as a versatile building block with two distinct reactive sites allows for its use in sequential flow processes where each halogen can be addressed in a separate module. This approach would enable the rapid generation of diverse molecular libraries, where a common core is elaborated with a wide array of substituents at the 3- and 5-positions. Such a strategy is highly valuable in medicinal chemistry for the exploration of structure-activity relationships.

Table 1: Potential Sequential Flow Synthesis Protocol

Step Reactor Module Proposed Transformation Reagents & Conditions Purpose
1 Packed-Bed Pd Catalyst Reactor Selective Sonogashira Coupling at C5-I Terminal alkyne, Pd/C catalyst, Cu(I) co-catalyst, base, continuous flow Introduction of first substituent at the more reactive iodine position.
2 Heated Coil Reactor Suzuki Coupling at C3-Br Arylboronic acid, soluble Pd-catalyst, base, elevated temperature Introduction of a second, different substituent at the bromine position.
3 Liquid-Liquid Extraction Module In-line Purification Aqueous/organic solvent flow Automated workup to remove salts and unreacted starting materials.

| 4 | Scavenger Cartridge | Final Purification | Resin-bound scavengers | Removal of residual metal catalyst and reagents to yield pure product. |

This modular approach avoids the need to isolate and purify intermediates, significantly accelerating the discovery and optimization process for new chemical entities based on the pyridinone scaffold.

Novel Catalytic Strategies for Chemo- and Regioselective Transformations

The most significant potential for this compound lies in its capacity for chemo- and regioselective transformations, driven by the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, the reactivity of aryl halides follows the general trend: I > Br > Cl. rsc.orgresearchgate.net This difference is primarily attributed to the bond dissociation energies and the ease of the initial oxidative addition step, which is the rate-limiting step in many catalytic cycles. acs.org

This reactivity hierarchy has been exploited to achieve site-selective Suzuki-Miyaura couplings in various di- and polyhalogenated heteroarenes. rsc.orgnih.gov For instance, in substrates containing both bromine and iodine, the C-I bond can be selectively functionalized under mild conditions, leaving the C-Br bond intact for a subsequent transformation under more forcing conditions. rsc.org This allows for a programmed, stepwise introduction of different molecular fragments onto the same heterocyclic core.

For this compound, this principle enables a powerful synthetic strategy. A first palladium-catalyzed coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination, or carbonylation) can be directed with high selectivity to the 5-position (C-I). nih.gov The resulting 3-bromo-5-substituted-1-methylpyridin-2(1H)-one can then be subjected to a second, distinct cross-coupling reaction to modify the 3-position (C-Br).

Table 2: Illustrative Regioselective Cross-Coupling Strategy

Stage Target Bond Reaction Type Example Coupling Partner Catalyst System Outcome
Stage 1 C5-Iodine Suzuki Coupling Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃, mild temp. Selective formation of 3-Bromo-5-phenyl-1-methylpyridin-2(1H)-one.

| Stage 2 | C3-Bromine | Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu, higher temp. | Formation of 3-Morpholino-5-phenyl-1-methylpyridin-2(1H)-one. |

This orthogonal reactivity makes the compound a highly valuable scaffold for constructing complex, unsymmetrically substituted pyridinone derivatives that would be difficult to access through other synthetic routes.

Exploration of Bio-orthogonal Reactions (non-clinical, fundamental chemical principles)

Bio-orthogonal chemistry involves reactions that can proceed in complex biological environments without interfering with native biochemical processes. wikipedia.orgresearchgate.net These reactions rely on functional groups that are abiotic and exhibit mutual, high-fidelity reactivity, such as the classic copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry") and inverse-electron-demand Diels-Alder reactions involving tetrazines. escholarship.orgspringernature.com

While this compound does not inherently contain a bio-orthogonal handle, its capacity for selective functionalization makes it an excellent precursor for creating bifunctional molecules for such applications. From a fundamental chemical perspective, the compound can serve as a molecular scaffold to link two different entities. For example, the more reactive C-I bond could be used to attach the pyridinone core to a substrate of interest (e.g., a peptide, a polymer, or a surface) via a stable C-C or C-N bond. The remaining C-Br bond could then be converted into a bio-orthogonal reactive group. This could be achieved, for instance, by a substitution reaction with sodium azide (B81097) to install an azide group, or through a cross-coupling reaction with an alkyne-containing partner. The resulting molecule would be a valuable tool for chemical biology, enabling the "clicking" of this scaffold onto a complementary-tagged biological target.

Advanced Spectroscopic Probes for Reaction Monitoring and Mechanistic Insights

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Advanced spectroscopic techniques applied in situ (in the reaction vessel) can provide real-time data on the consumption of reactants, formation of intermediates, and generation of products.

The distinct reactivity of the C-I and C-Br bonds in this compound offers a unique opportunity for mechanistic studies using such probes. For example, during a selective coupling at the C-I position, techniques like in-situ FT-IR or Raman spectroscopy could potentially monitor the reaction by tracking the disappearance of the characteristic C-I vibrational band while observing no change in the C-Br band. Similarly, ¹³C NMR spectroscopy could be used to follow the selective transformation at one halogenated carbon center while the other remains unchanged. These methods would provide direct evidence of the reaction's regioselectivity and could help in fine-tuning catalyst systems and reaction conditions to achieve perfect site-specificity.

Computational Chemistry in Predictive Synthesis and Materials Design

Computational chemistry has become an indispensable tool for predicting molecular properties and reaction outcomes. Methods like Density Functional Theory (DFT) can be used to calculate the energy barriers of different reaction pathways, providing insights that guide experimental design.

In the context of this compound, computational modeling could be employed to quantitatively predict the regioselectivity of catalytic reactions. By calculating the activation energies for the oxidative addition of a palladium(0) catalyst to the C-I versus the C-Br bond, chemists can gain a theoretical understanding of the selectivity. These models can be further refined to include the effects of different ligands on the palladium center, as well as solvent effects, enabling the in silico screening of conditions for novel transformations before they are attempted in the lab. Furthermore, computational tools could predict the electronic, conformational, and photophysical properties of novel polymers or functional materials that incorporate the 3,5-disubstituted pyridinone core, guiding the design of next-generation materials.

Potential in Next-Generation Chemical Methodologies (e.g., AI-driven synthesis planning)

Q & A

Basic: What are the common synthetic routes for preparing 3-bromo-5-iodo-1-methylpyridin-2(1H)-one?

Methodological Answer:
The synthesis typically involves sequential halogenation of a pyridinone scaffold. A plausible route includes:

  • Step 1 : Methylation of pyridin-2(1H)-one at the N1 position using methyl iodide under basic conditions.
  • Step 2 : Regioselective bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeCl₃).
  • Step 3 : Iodination at the 5-position via directed ortho-metalation (DoM) using a strong base (e.g., LDA) followed by quenching with iodine.
    Key considerations: Protect reactive sites during halogenation to avoid cross-reactivity .

Advanced: How to address regioselectivity challenges in halogenation steps for this compound?

Methodological Answer:
Regioselectivity can be controlled using:

  • Steric/Electronic Directing Groups : The methyl group at N1 directs bromination to the 3-position due to its electron-donating effect.
  • Metalation Strategies : For iodination, use a lithium-based mediator (e.g., LDA) to deprotonate the 5-position selectively, guided by computational studies (DFT) to predict reactive sites .
  • Validation : Confirm regiochemistry via NOESY NMR or X-ray crystallography to resolve ambiguities .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., downfield shifts for halogenated carbons).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (Br/I have distinct signatures).
  • IR Spectroscopy : Detect carbonyl stretching (~1650 cm⁻¹) of the pyridinone ring .

Advanced: How to resolve discrepancies in reported spectral data for halogenated pyridinones?

Methodological Answer:

  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 5-bromo-3-hydroxy-1H-pyridin-2-one ).
  • Computational Modeling : Use DFT calculations to simulate NMR/IR spectra and compare with experimental data.
  • Advanced Techniques : Employ 2D NMR (HSQC, HMBC) to assign coupling networks unambiguously .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation (common in iodinated aromatics).
  • Moisture Control : Use desiccants and inert atmosphere (N₂/Ar) due to potential hydrolysis of the pyridinone ring.
  • Temperature : Store at –20°C for long-term stability .

Advanced: How to analyze degradation products under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers.
  • HPLC-MS Monitoring : Use a C18 column with UV detection (λ = 254 nm) and track degradation kinetics.
  • Isolation : Purify degradation products via prep-HPLC and characterize using NMR/MS .

Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal Chemistry : Acts as a bifunctional electrophile in Suzuki-Miyaura couplings for drug discovery.
  • Material Science : Serves as a precursor for halogen-doped heterocyclic polymers .

Advanced: How to design structure-activity relationship (SAR) studies using this compound?

Methodological Answer:

  • Derivatization : Replace Br/I with other halogens or functional groups (e.g., -CF₃, -CN) to probe electronic effects.
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) and correlate activity with substituent properties.
  • Computational Docking : Use AutoDock or Schrödinger to predict binding modes .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood to avoid inhalation of halogenated vapors.
  • Waste Disposal : Follow EPA guidelines for halogenated waste (incineration preferred) .

Advanced: How to address contradictions in literature regarding synthetic yields?

Methodological Answer:

  • Reproducibility Checks : Replicate reported procedures while controlling variables (e.g., solvent purity, catalyst batch).
  • DoE (Design of Experiments) : Systematically vary reaction parameters (temperature, stoichiometry) to identify optimal conditions.
  • Peer Validation : Collaborate with independent labs to verify results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.